1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide
Overview
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol This compound is known for its unique structure, which includes a pyridinium ring substituted with a 2-oxoethyl group and a 4-methoxyphenyl group
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently brominated to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium derivatives and other heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide can be compared with other similar compounds, such as:
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide: This compound has a similar structure but with a methyl group at the 2-position of the pyridinium ring.
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide: This compound has a methyl group at the 4-position of the pyridinium ring.
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methylpyridinium bromide: This compound has a methyl group at the 3-position of the pyridinium ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methoxyphenyl group, which can influence its reactivity and biological activities.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUYCPJMAQARCQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470972 | |
Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25407-31-2 | |
Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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